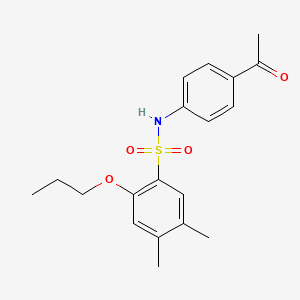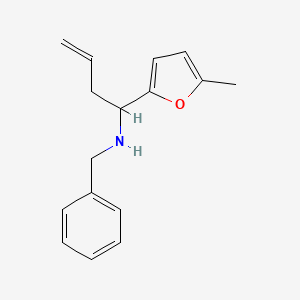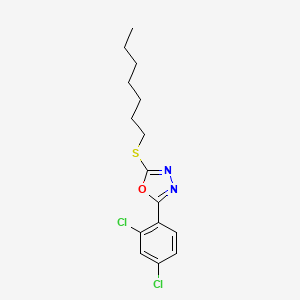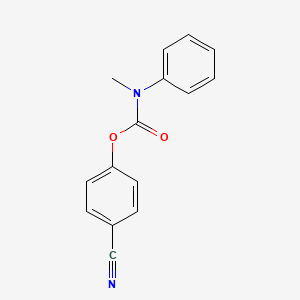
N-(3-butoxypropyl)-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-3-iodobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzamide and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-(3-butoxypropyl)-3-iodobenzamide acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The activation of the sigma-1 receptor leads to various downstream effects such as the modulation of ion channels, the regulation of calcium signaling, and the modulation of the release of neurotransmitters. These effects contribute to the potential therapeutic effects of this compound in various diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. It has also been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. Additionally, this compound has been found to have potential neuroprotective effects and to promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-butoxypropyl)-3-iodobenzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. It is also relatively easy to synthesize and has good stability. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, its effects may be influenced by factors such as the dose and route of administration.
Direcciones Futuras
There are several future directions for the study of N-(3-butoxypropyl)-3-iodobenzamide. One potential direction is to investigate its potential therapeutic effects in diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and to identify potential downstream targets. Finally, the development of new analogs of this compound could lead to the discovery of even more potent and selective sigma-1 receptor agonists.
Métodos De Síntesis
The synthesis of N-(3-butoxypropyl)-3-iodobenzamide involves the reaction of 3-iodobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place under mild conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-3-iodobenzamide has been extensively studied for its potential use in various scientific research applications. It has been found to have a high affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and cell survival. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression, and this compound has been found to have potential therapeutic effects in these diseases.
Propiedades
IUPAC Name |
N-(3-butoxypropyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSRXXKRQZAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)



![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)